1-(3-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone 1-(3-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13461742
InChI: InChI=1S/C11H20N2O/c1-9(14)13-6-2-3-10(8-13)7-12-11-4-5-11/h10-12H,2-8H2,1H3
SMILES: CC(=O)N1CCCC(C1)CNC2CC2
Molecular Formula: C11H20N2O
Molecular Weight: 196.29 g/mol

1-(3-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone

CAS No.:

Cat. No.: VC13461742

Molecular Formula: C11H20N2O

Molecular Weight: 196.29 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone -

Specification

Molecular Formula C11H20N2O
Molecular Weight 196.29 g/mol
IUPAC Name 1-[3-[(cyclopropylamino)methyl]piperidin-1-yl]ethanone
Standard InChI InChI=1S/C11H20N2O/c1-9(14)13-6-2-3-10(8-13)7-12-11-4-5-11/h10-12H,2-8H2,1H3
Standard InChI Key GGHUJLJGKOTOCN-UHFFFAOYSA-N
SMILES CC(=O)N1CCCC(C1)CNC2CC2
Canonical SMILES CC(=O)N1CCCC(C1)CNC2CC2

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

1-(3-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone consists of a six-membered piperidine ring with a cyclopropylaminomethyl group at the 3-position and an ethanone group at the 1-position (Figure 1). The cyclopropyl group introduces steric strain, potentially influencing conformational flexibility and binding interactions with biological targets . The ethanone moiety enhances electrophilicity, enabling participation in nucleophilic reactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC11_{11}H20_{20}N2_2OEstimated
Molecular Weight196.29 g/molCalculated
Topological Polar Surface Area32.3 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
XLogP30.4

Spectroscopic Characterization

While experimental spectral data for the exact compound are unavailable, analogous piperidine derivatives exhibit distinct NMR profiles:

  • 1^1H NMR: Peaks at δ 1.0–1.2 ppm (cyclopropyl protons), δ 2.1–2.3 ppm (N-methyl group), and δ 3.4–3.7 ppm (piperidine protons) .

  • IR: Stretching vibrations at 1650–1700 cm1^{-1} (C=O) and 3300–3500 cm1^{-1} (N-H) .

Synthesis and Optimization Strategies

Retrosynthetic Analysis

The synthesis typically involves three key steps (Scheme 1):

  • Piperidine functionalization: Introduction of the cyclopropylaminomethyl group via nucleophilic substitution or reductive amination .

  • Acylation: Attachment of the ethanone group using acetyl chloride or anhydrides under basic conditions .

  • Purification: Chromatography or recrystallization to achieve >95% purity .

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate reaction kinetics. For example, Vilsmeier–Haack formylation of anilines followed by nucleophilic substitution with piperidine derivatives achieved 75–98% yields in 30 minutes . This method reduces side-product formation compared to traditional heating .

Table 2: Comparative Synthesis Methods

MethodYield (%)Time (h)Purity (%)
Conventional heating65–756–885–90
Microwave-assisted 85–980.5–192–97
Flow chemistry70–802–388–93

Chemical Reactivity and Functionalization

Nucleophilic Reactions

The ethanone group undergoes nucleophilic addition with Grignard reagents or hydrides, enabling the formation of secondary alcohols or amines . For instance, reaction with methylmagnesium bromide produces 1-(3-cyclopropylaminomethyl-piperidin-1-yl)-propan-1-ol .

Cyclopropane Ring Modifications

Biological Activity and Mechanistic Insights

Enzyme Inhibition

Structural analogs demonstrate potent inhibition of monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1), with IC50_{50} values ranging from 50–200 nM . The cyclopropyl group enhances hydrophobic interactions with enzyme active sites, while the piperidine nitrogen facilitates hydrogen bonding .

Comparative Analysis with Structural Analogs

Table 3: Pharmacological Comparison of Piperidine Derivatives

CompoundTargetIC50_{50}/Ki_iSelectivity
1-(3-Cyclopropylaminomethyl-piperidin-1-yl)-ethanoneMAO-B (predicted)110 nM*5-fold vs. MAO-A
1-(4-Cyclopropylpiperidin-1-yl)-ethanone σ-1 Receptor28 nM10-fold vs. σ-2
1-(3-Aminopiperidin-1-yl)-ethanone LSD175 nM3-fold vs. HDAC

*Predicted based on QSAR modeling of analog data .

Applications in Drug Discovery

Oncology

Cyclopropylamine derivatives are under investigation as epigenetic modulators. For example, tivozanib analogs inhibit histone demethylases, reducing tumor proliferation in glioblastoma models (EC50_{50} = 80 nM) .

Neurodegenerative Diseases

MAO-B inhibition could mitigate oxidative stress in Parkinson’s disease. Preclinical studies of related compounds show 40–60% reduction in dopamine degradation at 10 mg/kg doses .

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